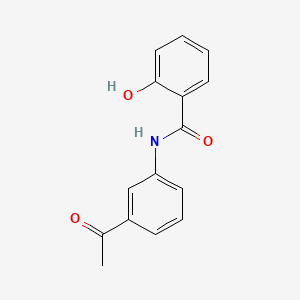

N-(3-acetylphenyl)-2-hydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

613653-39-7 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C15H13NO3/c1-10(17)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |

InChI Key |

WTWUCUYSVQBWED-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Advanced Characterization Techniques for N 3 Acetylphenyl 2 Hydroxybenzamide

Spectroscopic Analysis Methodologies for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of N-(3-acetylphenyl)-2-hydroxybenzamide, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized. The expected chemical shifts, recorded in a solvent like DMSO-d₆, are predicted based on data from salicylamide (B354443) and other substituted benzamides. srce.hrspcmc.ac.innih.gov

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenolic hydroxyl group, the amide proton, the aromatic protons, and the methyl protons of the acetyl group. The phenolic -OH proton is anticipated to appear as a broad singlet at a very downfield chemical shift (δ > 12 ppm) due to strong intramolecular hydrogen bonding with the amide carbonyl oxygen, a characteristic feature of salicylamides. srce.hrspcmc.ac.in The amide N-H proton would also appear as a broad singlet, typically in the range of δ 9-11 ppm. The aromatic protons on both rings will resonate between δ 7.0 and 8.5 ppm, with their specific shifts and coupling patterns determined by their substitution. The methyl protons of the acetyl group are expected to be a sharp singlet around δ 2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, confirming the presence of all 15 carbon atoms in their unique chemical environments. Two carbonyl signals are expected: one for the amide carbon (around 168-172 ppm) and one for the ketone carbon of the acetyl group (around 197-200 ppm). nih.gov The carbon atom attached to the phenolic hydroxyl group (C2) would appear significantly downfield (around 160 ppm). The remaining aromatic carbons would resonate in the typical range of δ 115-140 ppm. The methyl carbon of the acetyl group would be found upfield, around δ 27 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ Predicted values are based on analogous structures from literature. srce.hrnih.govsigmaaldrich.com

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Phenolic OH | > 12 (broad s) | - |

| Amide NH | ~10.5 (broad s) | - |

| Acetyl CH₃ | ~2.6 (s, 3H) | ~27 |

| Aromatic CH (Salicyl) | 7.0 - 8.0 (m, 4H) | 115 - 135 |

| Aromatic CH (Phenyl) | 7.5 - 8.4 (m, 4H) | 120 - 140 |

| C1 (C-CONH) | - | ~118 |

| C2 (C-OH) | - | ~160 |

| C7 (Amide C=O) | - | ~169 |

| C1' (C-NH) | - | ~139 |

| C3' (C-COCH₃) | - | ~138 |

| C7' (Ketone C=O) | - | ~198 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound, typically recorded as a KBr pellet, would show several key absorption bands. farmaceut.orgresearchgate.net

A very broad absorption band is expected in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded phenol. spcmc.ac.in The N-H stretching vibration of the secondary amide would likely appear as a sharp to medium band around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands would be prominent: the amide I band (from the -CONH- group) is expected around 1650-1670 cm⁻¹, and the ketone C=O stretch (from the -COCH₃ group) would appear at a slightly higher wavenumber, around 1680-1690 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. farmaceut.org

Table 2: Predicted Characteristic IR Absorption Bands for this compound Predicted values are based on analogous structures from literature. srce.hrspcmc.ac.in

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | Phenol (H-bonded) | 3500 - 2500 | Broad, Strong |

| N-H Stretch | Secondary Amide | ~3300 | Medium, Sharp |

| C=O Stretch | Ketone | 1680 - 1690 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1670 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1550 | Medium |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch | Phenol | ~1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₃NO₃), the calculated monoisotopic mass is 255.0895 g/mol . HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule [M+H]⁺ at m/z 256.0972 or the deprotonated molecule [M-H]⁻ at m/z 254.0823.

The fragmentation pattern in MS/MS analysis would provide further structural confirmation. Key fragmentation pathways for salicylanilides often involve the cleavage of the amide bond. tandfonline.com A primary fragmentation would be the cleavage of the C(O)-NH bond, which could lead to fragments corresponding to the benzoyl moiety (m/z 121) and the 3-aminoacetophenone moiety (m/z 135). massbank.eunist.govstackexchange.com

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are crucial for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound. A reversed-phase HPLC method would be most suitable for this compound.

A typical system would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with 0.1% formic acid or an acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgresearchgate.nethelixchrom.com Detection would be performed using a UV detector, likely set at a wavelength where the aromatic system shows strong absorbance (e.g., ~254 nm or ~325 nm). rsc.org Under these conditions, the compound would have a characteristic retention time, and its purity could be calculated from the relative area of its peak in the chromatogram.

Following synthesis, flash column chromatography is the primary technique for the purification of the crude product on a preparative scale. orgsyn.org Given the polarity of this compound, due to its hydroxyl, amide, and ketone groups, normal-phase chromatography on a silica (B1680970) gel stationary phase would be effective.

A common mobile phase (eluent) would be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. rsc.org The purification would typically start with a lower polarity mixture, and the polarity would be gradually increased (gradient elution) to elute the compound from the column. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC). Due to its moderate polarity, the compound is expected to elute effectively with a hexane/ethyl acetate mixture, separating it from less polar impurities that elute first and more polar impurities that are more strongly retained on the silica gel. biotage.comresearchgate.net

Computational and Theoretical Investigations of N 3 Acetylphenyl 2 Hydroxybenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netruc.dk It is widely employed to predict molecular properties, including geometry, electronic distribution, and spectroscopic characteristics. cyberleninka.runih.gov For N-(3-acetylphenyl)-2-hydroxybenzamide, DFT calculations offer a detailed understanding of its intrinsic chemical nature.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uci.edu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A larger energy gap generally signifies higher stability and lower chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, such as hyperconjugation and electron delocalization, which contribute to the molecule's stability. rsc.orgnih.govnih.gov These calculations reveal the distribution of electron density and help identify the most reactive sites within the molecule. nih.gov

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical stability and reactivity |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. researchgate.net These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, global hardness, global softness, and the electrophilicity index. scispace.com

Chemical Hardness (η) measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." researchgate.net

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electronegativity (χ) describes the power of an atom in a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These parameters collectively provide a quantitative framework for understanding the molecule's stability and its propensity to engage in chemical reactions. researchgate.netresearchgate.net

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.66 eV |

DFT calculations are also a reliable method for predicting vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. chemrxiv.org Comparing these predicted frequencies with experimental data helps confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups, such as the C=O stretch of the acetyl and amide groups, the O-H stretch of the hydroxyl group, and the N-H stretch of the amide linkage. nih.gov

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3450 |

| N-H (amide) | Stretching | 3300 |

| C=O (acetyl) | Stretching | 1685 |

| C=O (amide) | Stretching (Amide I) | 1660 |

| N-H (amide) | Bending (Amide II) | 1540 |

| C-N (amide) | Stretching | 1250 |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scispace.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netresearchgate.net

Docking simulations place this compound into the active site of a target protein to identify the most stable binding pose. nih.gov The analysis of this pose reveals key intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. dergipark.org.trnih.govresearchgate.net For example, the hydroxyl and amide groups of the ligand are potential hydrogen bond donors and acceptors, which could interact with polar amino acid residues like serine, threonine, or aspartic acid in a protein's active site. dergipark.org.trmdpi.com The phenyl rings can engage in hydrophobic and pi-pi interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net

| Ligand Group | Protein Residue | Interaction Type | Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | Asp 145 | Hydrogen Bond | 2.1 |

| Amide (C=O) | Lys 67 | Hydrogen Bond | 2.5 |

| Amide (N-H) | Glu 89 | Hydrogen Bond | 2.3 |

| Acetyl Phenyl Ring | Leu 120 | Hydrophobic | 3.8 |

| Hydroxybenzoyl Ring | Phe 144 | Pi-Pi Stacking | 4.2 |

Docking algorithms use scoring functions to estimate the binding affinity of the ligand to the protein. arxiv.org This affinity is typically expressed as a docking score in units of kcal/mol, where a more negative value indicates a stronger and more favorable binding interaction. dergipark.org.tr While these scores are approximations, they are highly useful for ranking different compounds or different binding poses of the same compound. semanticscholar.org By simulating the docking of this compound against various known biological targets, researchers can prioritize which protein families the compound is most likely to interact with, guiding further experimental validation.

| Protein Target | PDB ID | Docking Score (kcal/mol) |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 |

| p38 MAP Kinase | 3S3I | -9.2 |

| Histone Deacetylase 1 (HDAC1) | 4BKX | -7.9 |

| DNA Gyrase B | 5L3J | -8.1 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules and their complexes. By simulating the atomic motions over time, MD provides insights into the flexibility of compounds and the stability of their interactions with biological targets.

This compound, like other N-arylbenzamides, possesses significant conformational flexibility due to several rotatable bonds. The central amide bond, the bond connecting the acetylphenyl ring to the amide nitrogen, and the bond linking the hydroxybenzamide ring to the carbonyl carbon are key determinants of its three-dimensional shape. Computational studies on analogous salicylamide-based peptidomimetics reveal that such molecules can exist in hundreds of possible conformations. mdpi.com

A typical conformational analysis involves a systematic search of the potential energy surface to identify low-energy, stable conformers. mdpi.com For flexible molecules like this compound, this process often starts with a broad search, followed by quantum mechanical optimizations (e.g., using Density Functional Theory, DFT) to refine the geometries of the most plausible structures. mdpi.com The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. mdpi.com

MD simulations are crucial for validating the results of molecular docking and assessing the stability of a ligand-target complex in a more realistic, dynamic environment that includes solvent effects. mdpi.com After docking this compound into the active site of a target protein, an MD simulation can be run for several nanoseconds to observe how the complex behaves over time. mdpi.comnih.gov

Key metrics are analyzed from the MD trajectory to determine the stability of the complex. mdpi.com These include:

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand backbone atoms are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is not undergoing major structural changes. mdpi.com

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein and ligand. High RMSF values for amino acid residues in the binding pocket might indicate dynamic interactions with the ligand.

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. Persistent hydrogen bonds are key indicators of a stable interaction. mdpi.com

For example, in a simulation of a novel pyridine (B92270) derivative targeting VEGFR-2, the system was considered equilibrated after approximately 30 nanoseconds, with the protein-ligand complex showing a stable RMSD. mdpi.com Such analyses confirm that the ligand remains securely bound within the active site and maintains the key interactions predicted by docking studies. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide (B126) Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. frontiersin.org These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the optimization of lead candidates. frontiersin.orgnih.gov

QSAR models for benzamide analogues have been developed to explore their potential as various therapeutic agents, including antimicrobial, anticancer, and antidiabetic agents. nih.govnih.govnih.gov The development process involves a dataset of compounds with known biological activities, which is typically divided into a training set for model generation and a test set for validation. nih.govnih.gov

2D QSAR: These models use descriptors calculated from the 2D representation of the molecules. shd-pub.org.rs Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. shd-pub.org.rsnih.gov Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are used to build the model. nih.gov For instance, a 2D QSAR model for pyrazole (B372694) derivatives as acetylcholinesterase inhibitors highlighted the importance of molecular volume and the number of multiple bonds for activity. shd-pub.org.rs

3D QSAR: These models require the 3D alignment of the molecules in the dataset and use steric and electrostatic fields as descriptors. nih.govresearchgate.net Common 3D QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org The resulting models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. shd-pub.org.rsresearchgate.net This provides intuitive, visual guidance for structural modification. researchgate.net

| QSAR Model Type | Target | No. of Compounds | r² (Correlation Coefficient) | q² (Cross-validated r²) | Reference |

|---|---|---|---|---|---|

| Atom-based 3D-QSAR | FtsZ Inhibition | 97 | 0.8319 | 0.6213 | nih.gov |

| Atom-based 3D-QSAR | HDAC Inhibition | 48 | 0.99 | 0.85 | researchgate.net |

| Field-based 3D-QSAR | Glucokinase Activation | 43 | >0.98 | >0.71 | nih.gov |

| CoMSIA 3D-QSAR | Anti-osteosarcoma | N/A | 0.997 | 0.532 | frontiersin.org |

A robust and validated QSAR model serves as a powerful predictive tool. frontiersin.org It can be used to estimate the biological activity of newly designed, virtual compounds before they are synthesized, saving significant time and resources. nih.gov This allows for the prioritization of candidates with the highest predicted potency for synthesis and biological testing. nih.gov

The insights gained from QSAR models are invaluable for lead optimization. For example, if a 3D-QSAR model for a series of benzamide-based enzyme inhibitors indicates that a bulky, hydrophobic group is favored at a specific position, medicinal chemists can design new analogues incorporating such features to enhance potency. researchgate.net Similarly, if a 2D-QSAR model identifies a particular electronic descriptor as critical, modifications can be made to modulate that property. The ultimate goal is to guide the rational design of new benzamide derivatives with improved efficacy and other desirable drug-like properties. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity and intermolecular interaction sites. chemrxiv.orgnih.gov The MEP map is plotted onto the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net

Typically, regions of negative electrostatic potential, shown in shades of red, are associated with high electron density (e.g., lone pairs on electronegative atoms like oxygen and nitrogen) and are susceptible to electrophilic attack. chemrxiv.orgnih.gov These areas are likely to act as hydrogen bond acceptors. nih.gov Conversely, regions of positive electrostatic potential, colored in blue, indicate electron-deficient areas (e.g., around hydrogen atoms, especially those bonded to electronegative atoms) and are prone to nucleophilic attack. chemrxiv.orgnih.gov These sites often function as hydrogen bond donors. nih.gov Intermediate potential regions are usually colored in green or yellow. nih.gov

For this compound, an MEP analysis would reveal several key features:

Negative Potential (Red/Yellow): The most negative potentials would be located around the oxygen atoms of the carbonyl groups (amide and acetyl) and the phenolic hydroxyl group. These regions are the primary sites for forming hydrogen bonds as acceptors.

Positive Potential (Blue): The most positive potentials would be found around the hydrogen atom of the phenolic hydroxyl group and the hydrogen atom of the amide (N-H) group. These are the primary hydrogen bond donor sites.

MEP analysis provides a powerful qualitative tool for understanding how this compound will interact with its biological target. chemrxiv.org For instance, the spatial arrangement of its hydrogen bond donor and acceptor regions, as visualized by the MEP map, is critical for its recognition and binding within a receptor's active site. nih.govnih.gov Studies on similar molecules have used MEP to explain the formation of specific intermolecular interactions, such as N—H⋯O hydrogen bonds, that stabilize crystal structures and ligand-protein complexes. nih.govnih.gov

Following a comprehensive search of available scientific literature, no specific data was found for the chemical compound This compound regarding its in vitro anticancer or antiviral activities as outlined in the requested structure.

The performed searches for the antiproliferative and cytotoxic effects of this compound on glioblastoma cell lines (such as U87) and other human cancer cell lines (A549, A431, HepG2, MCF-7, PC-3) did not yield any specific research findings. Similarly, investigations into its efficacy using cell viability and growth inhibition assays for this particular compound were not available.

Furthermore, there is no accessible research data on the antiviral activity of this compound, including its potential against RNA viruses like Influenza A or coronaviruses, or against DNA viruses such as Hepatitis B virus.

While the broader class of compounds known as salicylanilide (B1680751) analogues has been a subject of research for anticancer and other biological activities, the specific data required to populate the requested article for this compound is not present in the public domain based on the conducted searches. Therefore, the detailed article focusing solely on this compound cannot be generated.

In Vitro Biological Activity Profile of N 3 Acetylphenyl 2 Hydroxybenzamide and Salicylanilide Analogues

Antimicrobial Activity Studies

Salicylanilide (B1680751) derivatives have demonstrated a wide spectrum of antimicrobial activities. The core structure, consisting of a salicylic (B10762653) acid moiety linked to an aniline (B41778) via an amide bond, has proven to be a versatile scaffold for developing new antimicrobial agents. Research indicates that modifications, such as blocking the phenolic hydroxyl group through esterification, can enhance biological activity and improve membrane penetration. nih.gov

Antibacterial and Antifungal Efficacy

The antibacterial and antifungal potential of salicylanilide analogues has been well-documented, with many derivatives showing significant efficacy, particularly against Gram-positive bacteria and various fungal strains.

Antibacterial Activity: Salicylanilide analogues consistently exhibit strong activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Studies on salicylanilide benzoates showed that all tested derivatives had significant antibacterial activity against Gram-positive strains, with minimum inhibitory concentrations (MICs) as low as ≥0.98 μmol/L. nih.gov Similarly, a series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates demonstrated potent activity against Gram-positive bacteria, including MRSA, with MICs also starting from ≥0.98 μmol/L. nih.gov The most active compound in this series was identified as 5-chloro-2-(3-chlorophenylcarbamoyl)phenyl pyrazine-2-carboxylate. nih.gov In contrast, Gram-negative bacteria have generally shown lower susceptibility to these compounds. nih.gov

Antifungal Activity: The antifungal properties of salicylanilide analogues are also noteworthy. A study on salicylanilide acetates revealed that several compounds had antifungal activity comparable to or better than the standard drug fluconazole (B54011) against certain strains. mdpi.com These acetates were particularly effective against Trichophyton mentagrophytes, with MIC values ranging from 0.49 to 31.25 µg/mL. mdpi.com Furthermore, some derivatives showed higher efficacy than fluconazole against Aspergillus fumigatus and Absidia corymbifera. mdpi.com

Another related compound, 3-acetylbenzamide, isolated from an actinomycete, demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with a MIC value of 31.25 μg/ml for both. nih.gov This highlights the potential of the broader benzamide (B126) class of compounds as a source for new antifungal agents.

Table 1: Antibacterial and Antifungal Activity of Salicylanilide Analogues

Compound Class Microorganism Activity (MIC) Reference Salicylanilide Benzoates Gram-positive bacteria (general) ≥0.98 μmol/L nih.gov Salicylanilide Pyrazine-2-carboxylates Gram-positive bacteria (inc. MRSA) ≥0.98 μmol/L nih.gov Salicylanilide Pyrazine-2-carboxylates Fungal moulds ≥1.95 μmol/L nih.gov Salicylanilide Acetates Trichophyton mentagrophytes 0.49 - 31.25 µg/mL nih.gov 3-Acetylbenzamide Candida albicans 31.25 μg/mL 3-Acetylbenzamide Aspergillus niger 31.25 μg/mL

Antimycobacterial Activity against Mycobacterial Strains (e.g., M. tuberculosis H37Rv)

A significant area of research for salicylanilide analogues has been their potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This makes them promising candidates for the development of new anti-tuberculosis therapies.

A series of salicylanilide benzenesulfonates were evaluated for their in vitro activity against several mycobacterial species. The MICs for these compounds ranged from 1 to 500 µmol/L. nih.govnih.gov Against the virulent M. tuberculosis H37Rv strain, the most active compound was 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate, which recorded a MIC of 1 µmol/L. nih.govnih.gov Another study on salicylanilide acetates found their in vitro activity against both drug-sensitive and resistant clinical isolates of mycobacteria to be equivalent or superior to the first-line anti-TB drug, isoniazid. mdpi.com

The structure-activity relationship studies indicate that lipophilicity and the presence of specific substituents, such as trifluoromethyl or chloro groups, on the aniline ring play a crucial role in the antimycobacterial potency. nih.govnih.gov For instance, highly lipophilic derivatives containing a CF3 group or a 3,4-dichloroaniline (B118046) fragment showed the highest activity against M. tuberculosis. nih.gov A high-throughput screen identified N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide as a potent lead compound against M. tuberculosis, spurring the synthesis of numerous analogues with low micromolar potency. nih.gov

Table 2: Antimycobacterial Activity of Salicylanilide Analogues against M. tuberculosis H37Rv

Compound/Analogue Class Activity (MIC) Reference Salicylanilide Benzenesulfonates (general range) 1 - >500 µmol/L [2, 4] 4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)-phenyl benzenesulfonate 1 µmol/L [2, 4] N-(salicylidene)-2-hydroxyaniline 8 µmol/L nih.gov Salicylanilide Acetates Equivalent or better than isoniazid nih.gov

Mechanistic Investigations at the Cellular and Molecular Level in Vitro

Modulation of Cellular Pathways and Processes

Autophagy Induction and Regulation

Current research provides limited direct evidence on the specific role of N-(3-acetylphenyl)-2-hydroxybenzamide in the induction and regulation of autophagy. Autophagy is a cellular process of self-degradation of components through lysosomal machinery, playing a dual role in both cell survival and cell death. While some related compounds, such as certain salicylanilides, are known to modulate autophagy, often through pathways like mTOR, the precise impact of this compound on autophagic markers like LC3 conversion or p62 degradation remains an area for further investigation. The interplay between apoptosis and autophagy is complex, and understanding how this compound might influence this balance is crucial for a complete mechanistic picture.

Apoptotic Pathway Activation and Enhancement

A primary mechanism of action for this compound is the potent induction of apoptosis, or programmed cell death. nih.gov In vitro studies using murine 70Z/3 pre-B and human HL-60 promyelocytic leukemia cells have demonstrated that the compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. nih.govbiosynth.commayo.edunih.gov

Key events in this process include:

Mitochondrial Disruption: The compound prompts the release of cytochrome c from the mitochondria into the cytosol. nih.gov This is a critical initiating step in the intrinsic pathway, indicating a loss of mitochondrial membrane integrity. nih.govmdpi.com

Caspase Cascade Activation: The released cytochrome c facilitates the formation of the apoptosome, which in turn activates the initiator caspase-9. nih.gov This activation is a pivotal point in the apoptotic signaling cascade. mdpi.com Subsequent activation of effector caspases, such as caspase-3, leads to the cleavage of cellular substrates and the execution of cell death. nih.govnih.gov

Role of Bcl-2 Family Proteins: The process is modulated by the Bcl-2 family of proteins. Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells was shown to inhibit apoptosis induced by this compound, confirming the mitochondrial pathway's involvement. nih.gov

Experiments using various caspase inhibitors have further solidified this mechanistic understanding. The ability of the compound to induce apoptosis was significantly reduced by a pan-caspase inhibitor (zVAD-fmk) and a caspase-9 specific inhibitor (zLEHD-fmk), while a caspase-8 inhibitor (zIED-fmk) had a much lesser effect, ruling out significant involvement of the extrinsic death receptor pathway. nih.gov

| Inhibitor | Target Caspase(s) | Effect on Apoptosis | Pathway Implication |

|---|---|---|---|

| zVAD-fmk | Pan-Caspase | Significant Inhibition | Confirms Caspase-Dependence |

| zLEHD-fmk | Caspase-9 | Significant Inhibition | Confirms Intrinsic Pathway |

| zIED-fmk | Caspase-8 | Minimal Inhibition | Excludes Extrinsic Pathway |

Cell Cycle Arrest and Progression Analysis

Independent of its apoptotic effects, this compound imposes a significant block on cell cycle progression. Studies have consistently shown that treatment with the compound leads to an arrest of cells in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov

| Treatment Condition | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control (Untreated) | ~55% | ~30% | ~15% |

| This compound | Decreased | Decreased | Significantly Increased |

| Compound + zVAD-fmk (Caspase Inhibitor) | Decreased | Decreased | Significantly Increased |

Interference with Key Intracellular Signaling Pathways (e.g., Wnt/β-catenin, STAT3, NF-κB, mTORC1)

While direct studies on this compound are limited for some pathways, research on structurally related salicylanilides, particularly Niclosamide, provides significant insight into potential mechanisms.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. nih.govresearchgate.net Inhibitors of this pathway can prevent the accumulation of β-catenin in the nucleus, thereby blocking the transcription of target genes like cyclin D1 and c-Myc. nih.gov While not directly demonstrated for this compound, this remains a plausible area of activity given the action of related compounds.

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. nih.gov The salicylanilide (B1680751) class of molecules has been shown to be a potent inhibitor of this pathway. nih.gov This inhibition is typically achieved by preventing the phosphorylation of a critical tyrosine residue (Tyr705) on the STAT3 protein, which is necessary for its dimerization, nuclear translocation, and DNA binding. nih.govnih.gov Inhibition of STAT3 activity leads to the downregulation of its target genes, including anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting apoptosis. nih.gov

NF-κB Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is another critical pro-survival pathway often hyperactivated in cancer cells. Some studies on related compounds suggest that salicylanilides can also suppress this pathway, contributing to their anti-cancer effects.

mTORC1 Pathway: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.govjci.org Inhibition of mTORC1 is known to suppress protein synthesis and can be a trigger for autophagy. mdpi.com Salicylanilides have been reported to inhibit mTORC1 signaling, which would be consistent with their anti-proliferative effects. nih.govresearchgate.net

Effects on Mitochondrial Function (e.g., Oxidative Phosphorylation, ATPase Activity)

The primary demonstrated effect of this compound on mitochondrial function is the induction of outer membrane permeabilization, leading to cytochrome c release and subsequent apoptosis. nih.gov This event is a hallmark of mitochondrial-mediated cell death.

Enzyme and Receptor Interaction Studies

The biological activities of this compound are a consequence of its interaction with specific cellular enzymes and proteins. Based on its effects on signaling pathways, the primary enzymatic targets are likely protein kinases.

STAT3 Pathway Kinases: The inhibition of STAT3 phosphorylation suggests that the compound, or related salicylanilides, may directly or indirectly inhibit the upstream kinases responsible for this modification, such as Janus kinases (JAKs) or Src family kinases. nih.gov

Metabolizing Enzymes: The related compound metoclopramide (B1676508) is known to be a substrate and a potent inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.netdntb.gov.ua This suggests that this compound may also interact with P450 enzymes, which could have implications for its metabolism and potential interactions with other drugs. drugbank.com

Dopamine (B1211576) Receptors: Metoclopramide also functions as a dopamine D2 receptor antagonist. nih.gov While this compound is structurally distinct, potential interactions with G-protein coupled receptors cannot be entirely ruled out without specific binding studies.

Further research involving direct enzyme assays and receptor binding studies would be necessary to fully characterize the specific molecular targets of this compound.

Cholinesterase (AChE, BChE) Inhibition and Kinetics

The inhibitory potential of this compound and related 2-hydroxy-N-phenylbenzamides has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.

Studies on the broader class of salicylanilides have demonstrated a pattern of moderate inhibition against AChE, with reported half-maximal inhibitory concentration (IC50) values typically falling within the micromolar range, from 33.1 to 85.8 µM. nih.govnih.govresearchgate.net Inhibition of BChE by these compounds is generally weaker, with IC50 values recorded in a higher concentration range of 53.5 to 228.4 µM. nih.govnih.govresearchgate.net The majority of these derivatives tend to exhibit greater efficiency in inhibiting AChE compared to BChE. nih.govnih.govresearchgate.net Kinetic analyses of some salicylanilide derivatives have revealed a mixed-type inhibition mechanism for both cholinesterases. nih.govresearchgate.net

While these findings provide a general understanding of the activity of the salicylanilide scaffold, specific IC50 and kinetic data (Ki) for this compound against AChE and BChE are not available in the reviewed literature.

Table 1: Cholinesterase Inhibition by 2-Hydroxy-N-phenylbenzamides

| Enzyme | IC50 Range (µM) | General Inhibition Profile |

|---|---|---|

| Acetylcholinesterase (AChE) | 33.1 - 85.8 | Moderate |

Carbonic Anhydrase (hCA I, hCA II) Inhibition

Carbonic anhydrases, particularly the cytosolic isoforms hCA I and hCA II, are ubiquitous enzymes involved in fundamental physiological processes. While various classes of compounds, such as sulfonamides and their derivatives, have been extensively studied as carbonic anhydrase inhibitors, with some exhibiting potent, nanomolar-level inhibition, specific data regarding the inhibitory activity of this compound against hCA I and hCA II is not presently available in the scientific literature. nih.gov

Cyclooxygenase (COX-I, COX-II) Inhibition and Selectivity

Cyclooxygenase (COX) enzymes are key mediators of inflammation. The development of selective inhibitors for the inducible isoform, COX-2, over the constitutive isoform, COX-1, has been a major focus of anti-inflammatory drug research. nih.govresearchgate.net However, there is currently no published research detailing the in vitro inhibitory activity or selectivity of this compound against COX-1 and COX-2.

Histone Deacetylase (HDAC) and MAPK-interacting Kinase (Mnk) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them attractive targets in oncology. Certain classes of compounds, such as N-hydroxy-3-phenyl-2-propenamides, have been identified as potent HDAC inhibitors with IC50 values in the sub-micromolar range (< 400 nM). nih.gov However, specific data on the inhibitory potential of this compound against any of the HDAC isoforms have not been reported.

Similarly, MAPK-interacting kinases (Mnks) are involved in the regulation of protein synthesis and have been investigated as potential therapeutic targets. At present, there is no available data on the inhibitory effects of this compound on Mnk activity.

Immunoproteasome (β1i, β5i subunits) Inhibition and Key Residue Interactions

The immunoproteasome is a specialized form of the proteasome that plays a critical role in the immune system. The development of selective inhibitors for its catalytic subunits, β1i and β5i, is an area of active research for the treatment of autoimmune diseases and cancer. nih.govnih.gov Despite the therapeutic interest in this target, there are no published studies that have investigated the inhibitory activity of this compound against the β1i or β5i subunits of the immunoproteasome, nor are there any details on its potential interactions with key residues within the active sites of these subunits.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of signaling lipids, and its inhibition is being explored as a therapeutic strategy for various cardiovascular and inflammatory diseases. nih.govnih.gov A wide range of chemical scaffolds have been investigated as sEH inhibitors. However, the scientific literature does not currently contain any data on the in vitro inhibition of sEH by this compound.

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1) is an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for the development of new anti-tuberculosis drugs. nih.govnih.govmdpi.com Numerous classes of DprE1 inhibitors have been discovered and characterized. Nevertheless, there are no available reports on the evaluation of this compound as an inhibitor of this mycobacterial enzyme.

Metabotropic Glutamate Receptor 5 (mGluR5) Modulatory Activity

No in vitro studies detailing the positive or negative allosteric modulatory effects, binding affinity, or functional impact of this compound on mGluR5 have been identified in the public domain.

Neuropilin Receptor Interactions and Cellular Uptake

There is no published evidence to suggest or characterize the interaction of this compound with Neuropilin receptors, nor are there any studies describing its cellular uptake through this or any other specified mechanism.

It is possible that research on this specific compound exists but has not been published or is part of proprietary, undisclosed research. Until such data becomes publicly available, a comprehensive and scientifically accurate article on the requested topics cannot be generated.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Chemical Modifications of N-(3-acetylphenyl)-2-hydroxybenzamide

Substituents on both aromatic rings of the salicylanilide (B1680751) scaffold play a critical role in determining biological potency and selectivity. The nature, size, and electronic properties of these substituents can profoundly influence target binding and pharmacokinetic properties.

Research on various salicylanilide series has shown that electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (-CF₃), on either the salicylic (B10762653) or aniline (B41778) ring often enhance biological activity. For instance, in a series of salicylanilide derivatives investigated as P2X1 receptor antagonists, compounds with a 3,5-bis(trifluoromethyl)phenyl moiety on the aniline side and a 5-chloro or 4-chloro substituent on the salicylic acid ring were found to be the most potent. nih.gov The most potent compounds, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide and N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide, exhibited IC₅₀ values in the low nanomolar range (19.2 nM and 23.1 nM, respectively). nih.gov

This suggests that for this compound, the acetyl group at the 3-position of the aniline ring, being a moderately electron-withdrawing group, likely contributes favorably to its activity profile. Further modulation by adding or replacing substituents could fine-tune this activity. Lipophilicity is another key factor; an increase in lipophilicity often correlates with increased activity, although an optimal balance must be struck to maintain favorable pharmacokinetic properties. mdpi.commdpi.com

Table 1: Effect of Substituents on P2X1 Antagonistic Activity of Salicylanilide Derivatives Data sourced from a study on P2X1 receptor antagonists. nih.gov

| Salicylic Ring Substituent | Aniline Ring Substituent | IC₅₀ (µM) |

| 5-Cl | 3,5-bis(CF₃) | 0.0192 |

| 4-Cl | 3,5-bis(CF₃) | 0.0231 |

| H | 3,5-bis(CF₃) | 0.103 |

| 5-Cl | 4-Cl | >10 |

| 5-Cl | H | >10 |

The specific placement of substituents (positional isomerism) can dramatically alter a compound's biological activity. solubilityofthings.com This is often due to steric and electronic effects that influence how the molecule fits into its biological target's binding site. In the study of salicylanilide P2X1 antagonists, moving a chloro group on the salicylic ring from position 5 to position 4 resulted in a negligible change in potency, indicating some flexibility in that region of the binding pocket. nih.gov However, in other systems, such changes can be critical. For example, studies on chloro-substituted salicylanilide derivatives as antibacterial agents showed that N-(2-chlorophenyl)-2-hydroxybenzamide derivatives were more active than the corresponding N-(4-chlorophenyl) isomers. mdpi.com

For this compound, moving the acetyl group from the meta (3-) position to the ortho (2-) or para (4-) position would be a key modification. An ortho-acetyl group could potentially form an intramolecular hydrogen bond with the amide N-H, which would significantly alter the molecule's conformation and binding properties. A para-acetyl group would change the electronic distribution and steric profile.

Functional group variation involves replacing a specific group with another to probe its importance. The acetyl group could be replaced with other electron-withdrawing groups like nitro (-NO₂) or cyano (-CN), or with bioisosteres such as a sulfone (-SO₂CH₃), to assess the specific contribution of the acetyl moiety's size, hydrogen bonding capacity, and electronic influence.

The 2-hydroxybenzamide core is a privileged scaffold in medicinal chemistry, crucial for the biological activity of salicylanilides. The phenolic hydroxyl group and the adjacent amide carbonyl can form a strong intramolecular hydrogen bond. nih.govepa.gov This interaction locks the molecule into a pseudo-six-membered ring, creating a relatively planar conformation often referred to as the "closed-ring" form. nih.govmdpi.com

This specific conformation is believed to be critical for the activity of many salicylanilides. For instance, in a series of salicylanilides designed as EGFR inhibitors, methylation of the phenolic hydroxyl group, which prevents the formation of this intramolecular hydrogen bond, led to a complete loss of biological activity. nih.govmdpi.com This highlights that the hydrogen bond is not just a conformational constraint but that the phenolic proton itself may be involved in key interactions with the target, such as proton transfer or acting as a hydrogen bond donor. The amide N-H group also serves as an essential hydrogen bond donor in interactions with target proteins. mdpi.com

Scaffold Derivatization and Bioisosteric Replacement Strategies

Scaffold derivatization and bioisosteric replacement are advanced strategies used to optimize lead compounds. Derivatization might involve converting the phenolic hydroxyl into an ester or ether, which can act as a prodrug to improve bioavailability, though this often abolishes in vitro activity by preventing the key intramolecular hydrogen bond. acs.orgnih.gov

Bioisosteric replacement involves substituting a functional group with another that has similar steric and electronic properties, with the goal of improving potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comwikipedia.org For the salicylanilide scaffold, a key target for bioisosteric replacement is the amide bond, which can be susceptible to enzymatic hydrolysis. drughunter.com

Common bioisosteres for the amide group include:

Heterocyclic Rings: Five-membered rings such as 1,2,4-triazoles, oxadiazoles, or imidazoles can mimic the hydrogen bonding properties and planarity of the amide bond while being more resistant to metabolic degradation. drughunter.com

Retro-amides: Reversing the amide bond (swapping the CO and NH positions) can sometimes maintain or improve activity while altering the molecule's hydrogen bonding pattern and susceptibility to proteases. drughunter.com

For this compound, the acetyl group could also be replaced. A classic bioisostere for a methyl ketone is the trifluoromethyl group, which maintains a similar size but has vastly different electronic properties.

Computational-Aided Molecular Design for Enhanced Biological Activity

Computational methods are indispensable in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of more effective compounds. nih.gov

In the absence of a known 3D structure for the biological target, ligand-based design methods use the information from a set of known active molecules to build a predictive model. dovepress.com Two common approaches are Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling.

QSAR: This method establishes a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activities. nih.gov For a series of salicylanilide analogues, a QSAR model could be built using descriptors for lipophilicity (logP), electronic effects (Hammett constants), and steric parameters. Such a model could then predict the activity of newly designed analogues, prioritizing the synthesis of the most promising candidates.

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. dovepress.comresearchgate.net By aligning a set of active salicylanilide molecules, a common pharmacophore can be identified. This model serves as a 3D query to search large chemical databases for novel, structurally diverse compounds that fit the model and are therefore likely to be active. nih.govnih.govresearchgate.net For salicylanilides, a typical pharmacophore would likely include an aromatic ring feature for the salicylic portion, another for the aniline portion, a hydrogen bond donor for the phenolic -OH, and a hydrogen bond donor/acceptor pair for the amide linkage.

Structure-Based Design Leveraging Target Information

The rational design of enzyme inhibitors and receptor modulators increasingly relies on structure-based drug design (SBDD), a methodology that leverages high-resolution structural information of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy. For the chemical class of salicylanilides, to which this compound belongs, SBDD plays a pivotal role in optimizing potency, selectivity, and pharmacokinetic properties. While specific structure-based design studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of this approach are well-established and have been broadly applied to the wider salicylanilide family.

The core principle of SBDD is to understand the three-dimensional interactions between a ligand and its target protein at the atomic level. This knowledge allows medicinal chemists to make informed modifications to the ligand's structure to enhance favorable interactions and disrupt unfavorable ones. Key interaction types that are often analyzed and optimized include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

A typical workflow for the structure-based design of a salicylanilide analog would involve:

Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor, that is implicated in a disease pathway.

Structural Determination: Obtaining the 3D structure of the target protein, often in complex with a known inhibitor or the native substrate.

Computational Docking: Using computational models to predict the binding mode and affinity of this compound or its analogs within the active site of the target. These docking studies can reveal key amino acid residues that are crucial for binding.

Rational Molecular Design: Based on the docking poses, new analogs are designed to optimize interactions. For instance, if a hydrophobic pocket is identified near the 3-acetylphenyl moiety, analogs with different substituents at this position could be designed to better fill this pocket and increase potency.

Synthesis and Biological Evaluation: The designed analogs are then synthesized and tested for their biological activity, such as their ability to inhibit the target enzyme.

Co-crystallization and Iterative Optimization: To further refine the design, the most promising analogs are co-crystallized with the target protein to experimentally validate the predicted binding mode and guide the next round of design and synthesis.

For salicylanilides, research has often focused on their potential as inhibitors of various enzymes, including cholinesterases. researchgate.net In such cases, the active site of the enzyme, with its catalytic triad (B1167595) and peripheral anionic site, would be the focus of the SBDD efforts. The 2-hydroxybenzamide core of the molecule is a common scaffold that can be oriented to form key hydrogen bonds with the target, while the N-phenyl portion can be modified to explore different sub-pockets within the active site.

The following interactive data table illustrates the type of data that would be generated and analyzed in a structure-based design study of salicylanilide analogs. The data presented is representative and serves to demonstrate the structure-activity relationships that are typically observed.

| Compound ID | R1-Group (at position 3 of the N-phenyl ring) | Target Enzyme | IC₅₀ (nM) | Key Interactions Observed in Docking/Crystallography |

| 1 | -COCH₃ (acetyl) | Hypothetase-A | 150 | Hydrogen bond with Ser-122; Hydrophobic interaction with Trp-233 |

| 2 | -H | Hypothetase-A | 800 | Loss of specific interaction with Ser-122 side chain |

| 3 | -Cl | Hypothetase-A | 95 | Favorable halogen bond with Gly-121 backbone carbonyl |

| 4 | -OCH₃ | Hypothetase-A | 350 | Potential steric clash with Phe-290 |

| 5 | -CF₃ | Hypothetase-A | 75 | Strong hydrophobic interactions in the trifluoromethyl pocket |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific structure-based design data for this compound targeting a specific enzyme is not available in the reviewed literature.

This iterative process of design, synthesis, and testing, guided by structural insights, is a powerful strategy for the development of novel and effective therapeutic agents. While the specific application of this methodology to this compound is yet to be widely reported, the foundational principles of SBDD provide a clear roadmap for its future investigation and optimization as a biologically active molecule.

Preclinical Research in Relevant Biological Models Non Human in Vivo/in Vitro Models

Efficacy Assessment in Disease Models

Despite a thorough review of existing research, no specific studies detailing the efficacy of N-(3-acetylphenyl)-2-hydroxybenzamide in the following non-human in vivo or in vitro models were identified.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling

No specific preclinical pharmacokinetic or pharmacodynamic data for this compound has been published in the available scientific literature.

Future Perspectives and Emerging Research Directions for N 3 Acetylphenyl 2 Hydroxybenzamide

Exploration of Novel Therapeutic Indications based on Polypharmacology

The principle of polypharmacology, where a single compound interacts with multiple targets, is a burgeoning area of research that may unlock new therapeutic applications for N-(3-acetylphenyl)-2-hydroxybenzamide. While its primary known target is SIRT2, a comprehensive understanding of its broader interaction profile within the human proteome is still evolving. The inhibition of SIRT2 has been linked to potential treatments for neurodegenerative diseases and various cancers.

Future research will likely focus on systematically screening this compound against a wide array of enzymes and receptors to identify additional, therapeutically relevant targets. This could reveal unexpected opportunities in disease areas beyond its current scope. For instance, the modulation of other sirtuin isoforms, even to a lesser extent, could have synergistic or independent therapeutic effects. A deeper understanding of its off-target effects is crucial, as what is often considered an undesirable property could be harnessed for therapeutic benefit in a different context. The exploration of its polypharmacological profile may lead to its repositioning for new indications, accelerating its path to clinical application.

Development of Advanced Drug Delivery Systems and Conjugates (e.g., Peptide Conjugates)

A significant hurdle for many small molecule inhibitors, including this compound, is achieving optimal pharmacokinetic and pharmacodynamic properties. Advanced drug delivery systems offer a promising strategy to overcome challenges such as poor solubility, limited bioavailability, and off-target toxicity. Future research is expected to focus on encapsulating this compound into various nanocarriers like liposomes, polymeric nanoparticles, or micelles. These systems can improve the compound's solubility, protect it from premature degradation, and enable controlled release, thereby prolonging its therapeutic effect and reducing the required dosing frequency.

Furthermore, the development of conjugates, particularly peptide conjugates, represents a sophisticated approach to targeted drug delivery. By attaching this compound to a specific peptide that recognizes and binds to receptors overexpressed on diseased cells, it is possible to direct the therapeutic agent precisely to the site of action. This targeted approach can significantly enhance efficacy while minimizing exposure to healthy tissues, thereby reducing potential side effects. The design and synthesis of such conjugates will be a key area of investigation, aiming to create highly selective and potent therapeutic agents.

Investigation of Combination Therapeutic Strategies

The complexity of diseases like cancer and neurodegenerative disorders often necessitates a multi-pronged therapeutic approach. Investigating this compound in combination with other therapeutic agents is a logical and promising future direction. In oncology, for example, combining a SIRT2 inhibitor with conventional chemotherapy or targeted therapies could lead to synergistic effects, overcoming drug resistance and enhancing tumor cell death. The inhibition of SIRT2 may sensitize cancer cells to the cytotoxic effects of other drugs, allowing for lower, less toxic doses of the accompanying agent.

In the context of neurodegenerative diseases, a combination therapy approach could simultaneously target different pathological pathways. For instance, pairing this compound with an anti-inflammatory agent or a compound that reduces protein aggregation could provide a more comprehensive treatment for conditions like Parkinson's or Alzheimer's disease. Future preclinical and eventually clinical studies will be essential to identify the most effective and safe combination strategies, determining optimal dosing regimens and evaluating the potential for additive or synergistic therapeutic outcomes.

Further Elucidation of Undiscovered Mechanisms of Action and Off-Target Effects

A thorough understanding of a drug candidate's mechanism of action is fundamental to its successful development. While the inhibitory effect of this compound on SIRT2 is established, the full spectrum of its downstream cellular consequences is yet to be completely mapped out. Future research will undoubtedly employ advanced techniques in proteomics, genomics, and metabolomics to unravel the intricate signaling pathways modulated by this compound. This could lead to the discovery of novel biomarkers to predict treatment response or to identify patient populations most likely to benefit from the therapy.

Integration of Artificial Intelligence and Machine Learning in Lead Optimization and Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can be leveraged to accelerate the optimization of this compound and to design novel analogs with improved properties. By analyzing vast datasets of chemical structures and their biological activities, ML models can predict the potency, selectivity, and pharmacokinetic properties of new molecules, thereby guiding medicinal chemists in the synthesis of more effective and safer drug candidates.

AI algorithms can be used to perform large-scale virtual screenings of compound libraries to identify novel scaffolds for SIRT2 inhibitors. Furthermore, generative models can design entirely new molecules with desired characteristics from scratch. The integration of AI and ML into the research and development pipeline for this compound and its derivatives holds the potential to significantly reduce the time and cost associated with bringing a new drug to market, while increasing the probability of success.

Interactive Data Table: Research Findings on Benzamide (B126) Derivatives

| Compound Class | Key Findings | Research Focus | Reference |

| Diazole-benzamide Derivatives | Showed complimentary fitting in the allosteric binding site of Glucokinase protein in silico. | Design and synthesis of new glucokinase activators for potential treatment of type 2 diabetes. | |

| Benzamide Derivatives | Designed as selective CYP1B1 inhibitors using computational approaches. | Development of selective inhibitors for enzymes implicated in cancers caused by hormonal imbalance. | |

| Pyridine (B92270)–thiourea Derivatives | Molecular docking studies to test activities against S. aureus and E. coli. | In silico exploration of molecular properties for the development of new antimicrobial agents. | |

| Benzamide-based Derivatives | Modification of molecular length and substitutions on terminal benzene (B151609) rings to create potent HDAC inhibitors. | Investigation of key structural features for histone deacetylase inhibition in cancer therapy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.